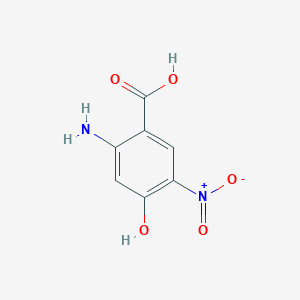

2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-hydroxy-5-nitrobenzoic acid, commonly known as AHN, is an organic compound with a wide range of applications in science and medicine. AHN is a type of nitrobenzoic acid, a group of compounds consisting of a benzoic acid with a nitro group attached to one of the carboxylic acid groups. AHN is a white crystalline solid with a melting point of 253-255 degrees Celsius. Due to its unique properties, AHN has been used in a variety of scientific and medical applications, including synthesis, research, and drug development.

科学的研究の応用

医薬品業界:抗菌剤

2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸: は、他のニトロ安息香酸誘導体と構造的に類似しており、それらは生物活性で知られているため、医薬品業界で潜在的な用途があります。 これらの化合物は、抗菌剤の合成における前駆体として機能することができ、細菌細胞壁の合成やタンパク質機能を阻害する能力を利用しています .

化学合成:染料の中間体

この化合物は、複雑な染料の合成の中間体として機能できます。 そのニトロ基はさまざまな化学反応を受けることができ、繊維やその他の産業で使用される特定の特性を持つ新しい染料分子を作成するための汎用性の高いビルディングブロックになります .

生体触媒:酵素基質

生体触媒では、2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸 は、ヒドロキシル化反応を触媒する酵素の基質として使用できます。 これは、特に医薬品や化学工業で重要な用途を持つヒドロキシアミノ酸の製造において関連しています .

生化学:蛍光プローブ

この化合物は、生化学研究用の蛍光プローブに組み込むことができます。 アミノ基とニトロ基の両方の存在により、蛍光タグを付加することができ、これはライブセルイメージングで生体分子を追跡するために使用できます .

材料科学:ポリマーの改質

2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸 のニトロ基は、ポリマーの改質のための反応部位を提供します。 これにより、熱安定性向上や電気伝導率変化などの強化された特性を持つ新しい材料を開発できます .

癌研究:抗癌特性

他のヒドロキシアミノ酸とその誘導体と同様に、2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸 は、その抗癌特性について調査できます。 生物活性分子の前駆体として機能する能力は、新しい抗癌薬を開発するための候補となります .

酵素学:ヒドロキシラーゼ酵素の研究

この化合物は、ヒドロキシラーゼ酵素の機能とメカニズムを研究するために使用できます。 これらの酵素は、さまざまな代謝経路で重要な反応であるアミノ酸のヒドロキシル化に重要な役割を果たします .

ナノテクノロジー:ナノ構造のビルディングブロック

その反応性官能基により、2-アミノ-4-ヒドロキシ-5-ニトロ安息香酸 は、ナノ構造の作成のためのビルディングブロックとして使用できます。 これらの構造は、薬物送達システム、センサー、その他のナノスケールデバイスで用途があります .

Safety and Hazards

2-Amino-4-hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

Nitro compounds are a significant class of nitrogen derivatives . They often interact with various biological targets, including enzymes and receptors, influencing their function.

Mode of Action

It’s known that nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in the targets they interact with, potentially altering their function.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The exact pathways and their downstream effects would depend on the specific targets the compound interacts with.

Pharmacokinetics

The polar character of the nitro group in nitro compounds can influence their volatility and solubility, potentially affecting their bioavailability .

Result of Action

The interactions of nitro compounds with their targets can lead to various molecular and cellular changes . The exact effects would depend on the specific targets and the nature of the interactions.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of nitro compounds .

生化学分析

Biochemical Properties

2-Amino-4-hydroxy-5-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, 2-Amino-4-hydroxy-5-nitrobenzoic acid can form complexes with metal ions, which can influence its reactivity and interactions with other biomolecules.

Cellular Effects

The effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Furthermore, 2-Amino-4-hydroxy-5-nitrobenzoic acid can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 2-Amino-4-hydroxy-5-nitrobenzoic acid exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the context . For instance, 2-Amino-4-hydroxy-5-nitrobenzoic acid can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid over time in laboratory settings are important considerations for its use in research. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that 2-Amino-4-hydroxy-5-nitrobenzoic acid can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

In animal models, the effects of 2-Amino-4-hydroxy-5-nitrobenzoic acid vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration ranges.

Metabolic Pathways

2-Amino-4-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways, particularly those related to nitrogen metabolism. This compound can be metabolized by specific enzymes, leading to the formation of various intermediates that participate in further biochemical reactions . For example, it can be converted into amino and hydroxy derivatives through enzymatic reduction and oxidation processes. These metabolic transformations can influence the overall metabolic flux and levels of related metabolites.

Transport and Distribution

The transport and distribution of 2-Amino-4-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, which can affect its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 2-Amino-4-hydroxy-5-nitrobenzoic acid within different cellular compartments, influencing its availability and activity.

Subcellular Localization

The subcellular localization of 2-Amino-4-hydroxy-5-nitrobenzoic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the action of targeting signals and post-translational modifications . The localization of 2-Amino-4-hydroxy-5-nitrobenzoic acid within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-amino-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSAVIYRSAMFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)